REACTION_SMILES
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[C:3]([CH2:4][C:5](=[O:6])[O:7][CH2:8][CH3:9])(=[O:10])[O:11][CH2:12][CH3:13].[Cl:14][CH2:15][CH:16]([CH2:17][Br:18])[O:19][CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[H-:1].[Na+:2].[O:27]1[CH2:28][CH2:29][O:30][CH2:31][CH2:32]1>>[C:3]([C:4]1([C:5](=[O:6])[O:7][CH2:8][CH3:9])[CH2:15][CH:16]([O:19][CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[CH2:17]1)(=[O:10])[O:11][CH2:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCC(CBr)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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CCOC(=O)C1(C(=O)OCC)CC(OCc2ccccc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |